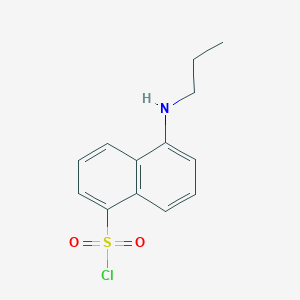
5-(Propylamino)naphthalene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Propylamino)naphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C13H14ClNO2S and a molecular weight of 283.77 g/mol . This compound is known for its applications in various chemical reactions and scientific research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-(Propylamino)naphthalene-1-sulfonyl chloride typically involves the reaction of naphthalene derivatives with sulfonyl chloride groups. One common method includes the reaction of 5-amino-1-naphthalenesulfonic acid with propylamine, followed by chlorination using thionyl chloride or phosphorus pentachloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Analyse Chemischer Reaktionen
5-(Propylamino)naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Hydrolysis: In the presence of water or aqueous bases, it can hydrolyze to form 5-(Propylamino)naphthalene-1-sulfonic acid.
Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various nucleophiles. The major products formed depend on the specific nucleophile and reaction conditions employed.
Wissenschaftliche Forschungsanwendungen
5-(Propylamino)naphthalene-1-sulfonyl chloride has several applications in scientific research:
Fluorescent Probes: It is used in the synthesis of fluorescent probes for detecting various biological molecules due to its strong fluorescence properties.
Chemical Sensors: The compound is utilized in the development of chemical sensors for detecting nitroaromatics and other environmental pollutants.
Bioconjugation: It is employed in bioconjugation techniques to label proteins and peptides for various biochemical assays.
Pharmaceutical Research: The compound is investigated for its potential use in drug development and as a reagent in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 5-(Propylamino)naphthalene-1-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction often leads to the formation of stable sulfonamide or sulfonate linkages, which can alter the chemical and physical properties of the target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules.
Vergleich Mit ähnlichen Verbindungen
5-(Propylamino)naphthalene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride): Known for its use in fluorescence labeling and protein sequencing.
5-(Methylamino)naphthalene-1-sulfonyl chloride: Similar in structure but with different reactivity and applications.
The uniqueness of this compound lies in its specific propylamino group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chloride derivatives.
Eigenschaften
IUPAC Name |
5-(propylamino)naphthalene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c1-2-9-15-12-7-3-6-11-10(12)5-4-8-13(11)18(14,16)17/h3-8,15H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMWDPYEEDFVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













